molecular formula C19H30N4O4 B2771472 N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide CAS No. 2034202-13-4

N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide

Cat. No.: B2771472
CAS No.: 2034202-13-4
M. Wt: 378.473
InChI Key: GRWPVCUMQIOELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and an isonicotinoyl group, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:

    Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethylene glycol, followed by cyclization.

    Introduction of the Isonicotinoyl Group: This step involves the acylation of the piperazine derivative with isonicotinic acid or its derivatives under controlled conditions.

    Attachment of the Isopropyl Group: The final step includes the alkylation of the intermediate compound with isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide: Known for its medicinal applications.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their receptor binding properties.

Uniqueness

N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-[4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4/c1-14(2)21-18(24)15(3)22-7-9-23(10-8-22)19(25)16-5-6-20-17(13-16)27-12-11-26-4/h5-6,13-15H,7-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWPVCUMQIOELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.